REACTION_CXSMILES
|
CC1(C)N=NN=N1.C(=O)=O.CC(C)=O.C([Li])CCC.[CH3:20][N:21]1[C:25]([CH3:26])=[N:24][N:23]=[N:22]1.Cl[C:28]([O:30][CH2:31][CH3:32])=[O:29]>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O.Cl>[CH3:20][N:21]1[C:25]([CH2:26][C:28]([O:30][CH2:31][CH3:32])=[O:29])=[N:24][N:23]=[N:22]1 |f:1.2|
|
Name
|
dimethyltetrazole
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1(N=NN=N1)C
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=NN=C1C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at -20° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was rechilled to -78° C.
|
Type
|
WAIT
|
Details
|
transferred via a cannula over a period of 45 minutes into a cold (-78° C.) solution
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
saturate aqueous solution of sodium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The residue from the organic extract
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel flash chromatography
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NN=C1CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |